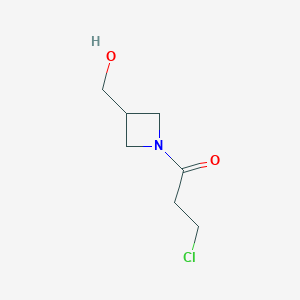

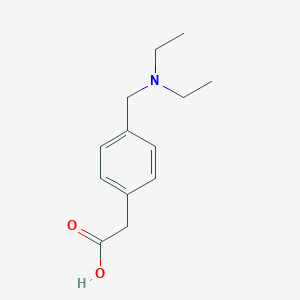

1-(2-Azidoethyl)-3-(methoxymethyl)piperidine

Übersicht

Beschreibung

Azido compounds are organic molecules that contain an azido group (-N3). They are useful in a variety of chemical reactions, particularly in the synthesis of other organic compounds .

Molecular Structure Analysis

Azido compounds typically have a linear N3 group attached to a carbon atom. The three nitrogen atoms in the azido group are held together by a combination of single and double bonds .Chemical Reactions Analysis

Azido compounds are known for their reactivity. They can participate in a variety of chemical reactions, including cycloadditions, reductions, and rearrangements .Physical And Chemical Properties Analysis

Azido compounds are generally stable under normal conditions, but they can decompose explosively when heated or subjected to shock. They are usually soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

Synthesis of Polyhydroxylated Piperidines : Polyhydroxylated piperidines, known for their inhibition of glycosidase and glycosyltransferase enzymes, have been synthesized through diastereoselective dihydroxylation processes. This work facilitated the creation of aza-C-linked disaccharide mimetics, compounds with potential as more potent inhibitors due to their ability to mimic the departing sugar in a glycosidase-catalyzed reaction (Kennedy, Nelson, & Perry, 2005).

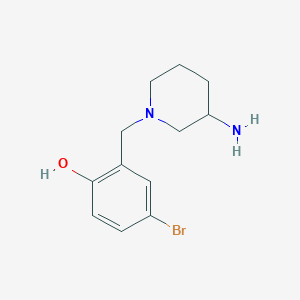

Ring Contraction to Pyrrolidines : The transformation of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide showcases a unique conversion of piperidines into pyrrolidines, utilizing an intermediate bicyclic aziridinium ion. This rare conversion highlights the versatility of piperidine derivatives in organic synthesis (Tehrani et al., 2000).

Medicinal Chemistry and Drug Discovery

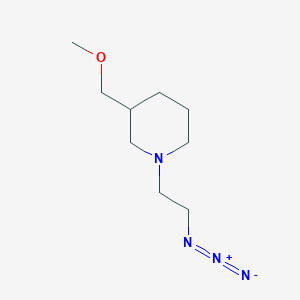

Antitumor Activity : The synthesis and evaluation of 4H-pyrano[3,2-c]pyridines based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones have shown significant in vitro cytotoxicity towards various human tumor cell lines. Specifically, compounds containing the 2-azidoethyl group demonstrated high activity, suggesting their potential as new antitumor agents (Bykhovskaya et al., 2017).

Chiral Ligands in Asymmetric Synthesis : Chiral C^2-symmetric 2,3-disubstituted aziridine and 2,6-disubstituted piperidine derivatives have been explored as chiral ligands in the asymmetric addition reactions of diethylzinc to arylaldehydes. These studies contribute to the development of novel methodologies for the synthesis of optically active compounds (Shi, Jiang, & Feng, 2000).

Photodynamic Antimicrobial Activity

- Enhanced Photodynamic Activity : Surface-modified silica nanoparticles (SiNPs) doped with zinc(II) phthalocyanine complexes substituted with 1-(2-methoxyethyl)piperidine have shown enhanced photodynamic antimicrobial activity. This study demonstrates the potential of piperidine derivatives in enhancing the efficacy of photodynamic therapy against microbial pathogens (Magadla & Nyokong, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-azidoethyl)-3-(methoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-14-8-9-3-2-5-13(7-9)6-4-11-12-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFOUNUIWULHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1474698.png)

![3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474702.png)

![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)